![molecular formula C15H15N3O3S B2833317 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea CAS No. 24288-66-2](/img/structure/B2833317.png)

1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

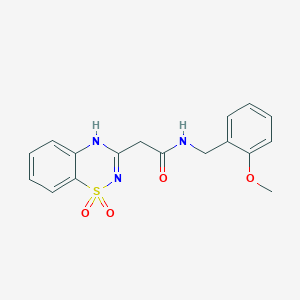

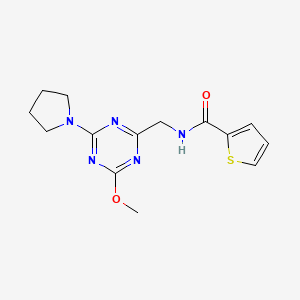

“1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea” is a complex organic compound. It contains a thiourea group (-NH-CS-NH-), a phenyl group (C6H5-), and a 4-nitrophenyl group (-C6H4-NO2). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiourea, phenyl, and 4-nitrophenyl groups. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis

Thioureas are known to participate in a variety of chemical reactions, including addition, substitution, and redox reactions. The presence of the phenyl and 4-nitrophenyl groups could also influence the reactivity of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiourea and nitro groups could increase its solubility in polar solvents .Scientific Research Applications

Fluorescent Sensor for Metal Ions

The compound has been synthesized and studied for its potential application as an off-on fluorescent sensor for selective cadmium detection . The fluorescence properties of the compound were studied in acetonitrile for the sensing of alkali, alkaline, and transition metal ions . It displayed a significant fluorescence enhancement when interacting with Cd2+ compared to other examined cations .

Antimicrobial Activity

Urea derivatives synthesized from similar compounds have shown antimicrobial activities . Although the specific compound isn’t directly referenced, it’s plausible that it could also exhibit antimicrobial properties due to its structural similarity.

3. Photonic and Optical Power Limiting Devices Although not directly related to “1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea”, a similar compound, HSPI, has been suggested as a promising candidate for developing efficient photonic and optical power limiting devices . Given the structural similarities, it’s possible that your compound could have similar applications.

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . While “1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea” is not an indole derivative, it’s worth noting the wide range of biological activities associated with aromatic compounds.

Safety and Hazards

properties

IUPAC Name |

1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c19-14(11-6-8-13(9-7-11)18(20)21)10-16-15(22)17-12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H2,16,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESXXJDWYDIVFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCC(C2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2lambda6-Thia-1-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2833239.png)

![4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2833242.png)

![N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2833243.png)

![2-(2-Formylphenoxy)-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B2833244.png)

![{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol](/img/structure/B2833250.png)

![methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/no-structure.png)

![2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine](/img/structure/B2833256.png)

![tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate](/img/structure/B2833257.png)